N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
This compound features a benzo[b][1,4]thiazepine core, a seven-membered heterocyclic ring containing sulfur and nitrogen. Key structural attributes include:
- 4-Ethoxyphenyl acetamide side chain: The ethoxy group enhances lipophilicity, while the acetamide moiety enables hydrogen bonding (NH and carbonyl O).
- 4-Oxo group: Introduces a ketone, influencing electronic properties and reactivity.
The molecular formula is C₂₁H₁₉N₂O₄S, with a molecular weight of 403.45 g/mol.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-2-28-17-11-9-16(10-12-17)24-22(26)15-25-18-6-3-4-8-20(18)30-21(14-23(25)27)19-7-5-13-29-19/h3-13,21H,2,14-15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDRWPZARZZCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo-thiazepine Core: This step involves the cyclization of a precursor molecule containing a thiazepine ring. The reaction conditions often require a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Attachment of the Ethoxyphenyl Group: This step involves the nucleophilic substitution of an ethoxy group onto a phenyl ring, typically using ethyl iodide (C2H5I) in the presence of a strong base like potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzo-thiazepine core, potentially converting it to a hydroxyl group.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group in the benzo-thiazepine core can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an enzyme inhibitor, receptor modulator, or its potential anti-inflammatory and anticancer properties.
Industry
In the industrial sector, the compound could be explored for its use in the development of new materials, such as polymers or advanced coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzo[b][1,4]thiazine Derivatives
- Example : 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (C₁₀H₁₀N₂O₂S, MW = 222.27 g/mol) .
Thiadiazole and Thiazole Derivatives
Functional Group Comparisons
Acetamide Moieties
- Target Compound : The acetamide links to a 4-ethoxyphenyl group, balancing hydrophobicity (ethoxy) and hydrogen-bonding capacity (NH and carbonyl).
- Compound: N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (C₁₈H₁₇N₃O₄S, MW = 371.40 g/mol) . Similarity: Both contain furan and acetamide groups. Difference: Thiazole vs. benzothiazepine core; methoxybenzyl vs. ethoxyphenyl substituents. Impact: The thiazole’s smaller size may limit π-π stacking compared to the benzothiazepine.
Urea Derivatives
Tabulated Comparison of Key Compounds
Biological Activity
N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 422.5 g/mol
- CAS Number : 863004-99-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structure allows for interaction with bacterial enzymes, potentially inhibiting their function.
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted in various studies. It appears to interfere with cell cycle progression and promote programmed cell death.
- Anti-inflammatory Effects : There is evidence suggesting that the compound can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : The compound could interact with cellular receptors involved in inflammatory responses or cancer signaling pathways.
Antimicrobial Activity
A study conducted on various derivatives of thiazepine compounds revealed significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were as low as 8 µg/mL, indicating potent activity against these pathogens .
Anticancer Studies
In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines. For instance, one study showed that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis compared to control groups .
Anti-inflammatory Effects
Research has indicated that this compound may reduce pro-inflammatory cytokine levels in vitro. In one experiment, cells treated with the compound showed a marked reduction in tumor necrosis factor-alpha (TNF-alpha) production compared to untreated controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
